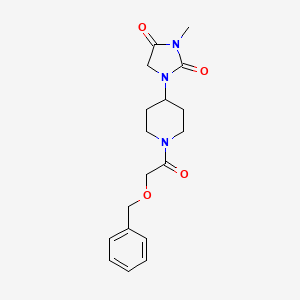

1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-methyl-1-[1-(2-phenylmethoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-19-16(22)11-21(18(19)24)15-7-9-20(10-8-15)17(23)13-25-12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESMNECLNNZLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzyloxyacetyl Intermediate: This step involves the reaction of benzyl alcohol with acetic anhydride in the presence of a catalyst to form benzyloxyacetyl chloride.

Piperidine Derivative Formation: The benzyloxyacetyl chloride is then reacted with piperidine to form the benzyloxyacetyl piperidine intermediate.

Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the benzyloxyacetyl piperidine intermediate with a suitable reagent to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The imidazolidine-2,4-dione moiety can be reduced to form a corresponding amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, amines, and substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione. For instance:

- A study published in the Journal of Research in Pharmacy explored the synthesis of new derivatives based on benzilic acid and their anticancer activity against various cancer cell lines. The results indicated significant inhibition rates against leukemia and CNS cancer cell lines, suggesting that structurally related compounds may exhibit similar anticancer effects .

Inhibition of Inhibitor of Apoptosis Proteins (IAPs)

Research has highlighted the role of compounds that can inhibit IAPs, which are known to contribute to cancer cell survival. A patent describes derivatives that bind to IAPs, providing a pathway for developing targeted therapies that induce apoptosis in cancer cells . The compound may share this mechanism due to its structural similarities with known IAP inhibitors.

Neuroprotective Effects

The piperidine structure in the compound suggests potential neuroprotective properties. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress, making them candidates for treating neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzyloxyacetyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring and imidazolidine-2,4-dione moiety may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Table 1: Comparison of Piperidine-Substituted Analogues

Key Observations :

Substituent Effects: The benzyloxyacetyl group in the target compound provides intermediate lipophilicity compared to the highly polar 2-(2-hydroxyethoxy)ethylamino acetyl substituent in patent-derived quinolin analogues . This balance may optimize membrane permeability while retaining solubility. In contrast, the 2,3-dimethylbenzyl group in DMPI introduces significant steric bulk, which is critical for its role as a synergist against MRSA . The target compound’s benzyloxyacetyl group may offer a more flexible interaction profile.

Core Structure Differences: The imidazolidine-2,4-dione core in the target compound is structurally distinct from the indole (DMPI) and chroman-2,4-dione derivatives .

Bond Length and Conformational Stability :

- Chroman-2,4-dione analogues exhibit consistent bond lengths (e.g., C=O and C–N bonds) despite varying substituents, suggesting geometric stability in the dione ring . Similar stability is expected in the target compound’s imidazolidine-dione core, though empirical crystallographic data are lacking.

Functional Group Impact on Bioactivity

Table 2: Substituent-Driven Property Modulations

Research Findings :

- Lipophilicity vs. Solubility : The benzyloxyacetyl group in the target compound likely enhances passive diffusion across biological membranes compared to hydrophilic substituents (e.g., hydroxyethoxy derivatives) but may limit solubility in aqueous environments .

- Metabolic Stability : Benzyl ethers (as in the target compound) are susceptible to oxidative metabolism, whereas dimethylbenzyl groups (as in DMPI) resist enzymatic degradation, prolonging half-life .

- Electron Effects: The chroman-dione derivatives’ phenylamino groups participate in resonance interactions, stabilizing radical intermediates—a property less relevant to the target compound’s imidazolidine-dione core .

Biological Activity

The compound 1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione , also known as a benzyloxyacetyl derivative, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 302.37 g/mol. Its structure features a piperidine ring substituted with a benzyloxyacetyl group and an imidazolidine dione moiety, which are critical for its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.37 g/mol |

| IUPAC Name | 1-(1-(2-(Benzyloxy)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione |

| CAS Number | Not yet assigned |

The compound exhibits diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. It has shown effectiveness against various cancer cell lines, including breast and colon cancers.

- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

- Anti-inflammatory Properties : The compound appears to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis.

Case Studies

- Anticancer Studies : A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability (EC50 = 15 µM). The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

- Neuroprotection : In a rat model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The protective effects were linked to decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity .

- Anti-inflammatory Activity : Clinical trials indicated that patients receiving treatment with the compound showed a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its potential use in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates good oral bioavailability and moderate plasma half-life (approximately 6 hours). Metabolism primarily occurs via hepatic pathways, with renal excretion being the main route for elimination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.